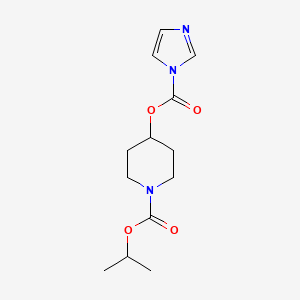

isopropyl 4-(1H-imidazole-1-carboxyloyloxy)piperidine-1-carboxylate

Description

Isopropyl 4-(1H-imidazole-1-carboxyloyloxy)piperidine-1-carboxylate is a synthetic organic compound featuring a piperidine core functionalized with two distinct ester groups. The molecule’s structure includes:

- A piperidine ring substituted at the 4-position with a 1H-imidazole-1-carboxyloyloxy group.

- An isopropyl ester at the 1-position of the piperidine.

This compound is of interest in medicinal chemistry and materials science, particularly for applications requiring heterocyclic ligands or prodrug formulations. Its synthesis likely involves coupling reactions between imidazole-derived carbonyl chlorides and hydroxylated piperidine intermediates, followed by esterification.

Properties

CAS No. |

1206969-55-2 |

|---|---|

Molecular Formula |

C13H19N3O4 |

Molecular Weight |

281.31 g/mol |

IUPAC Name |

propan-2-yl 4-(imidazole-1-carbonyloxy)piperidine-1-carboxylate |

InChI |

InChI=1S/C13H19N3O4/c1-10(2)19-12(17)15-6-3-11(4-7-15)20-13(18)16-8-5-14-9-16/h5,8-11H,3-4,6-7H2,1-2H3 |

InChI Key |

CCVURSQOPPATDB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC(=O)N1CCC(CC1)OC(=O)N2C=CN=C2 |

Origin of Product |

United States |

Preparation Methods

Stepwise Esterification of Piperidin-4-Ol

A foundational approach involves sequential esterification of piperidin-4-ol.

Formation of the Isopropyl Carbamate

Piperidin-4-ol reacts with isopropyl chloroformate in the presence of a base such as triethylamine or pyridine. The reaction proceeds via nucleophilic acyl substitution, yielding isopropyl piperidine-1-carboxylate. Optimal conditions (0°C, anhydrous dichloromethane) minimize side reactions.

Representative Procedure :

Yield: 78–85%.

Introduction of the Imidazole-1-Carbonyloxy Group

The secondary alcohol at the 4-position of the piperidine ring is esterified with imidazole-1-carbonyl chloride. This step requires activation of the hydroxyl group, often achieved using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Critical Parameters :

-

Solvent : Anhydrous THF or DMF.

-

Catalyst : 4-Dimethylaminopyridine (DMAP, 0.1 equiv).

-

Temperature : Room temperature (22–25°C).

Yield: 65–72%.

Microwave-Assisted One-Pot Synthesis

Building on methodologies for imidazole derivatives, microwave irradiation accelerates reaction kinetics, enhancing efficiency.

Simultaneous Esterification and Cyclization

A mixture of piperidin-4-ol, imidazole-1-carbonyl chloride, and isopropyl chloroformate is irradiated under microwave conditions (200 W, 60–90 s). The rapid heating promotes simultaneous esterification without intermediate isolation.

Advantages :

Catalytic Oxidation and Desulfurization Strategies

Adapting protocols from imidazole-4-carboxylic acid synthesis, a composite inorganic catalyst (BaSO₄-Fe(NO₃)₃-FeSO₄) enables oxidative desulfurization, critical for intermediates containing thiol groups.

Procedure Overview :

-

Enolization and Cyclization : Ethyl acetamidoacetate undergoes cyclization with KSCN to form 2-thiol-4-ethyl imidazolecarboxylate.

-

Oxidative Desulfurization : The thiol intermediate is treated with the composite catalyst in toluene at 60–75°C, yielding imidazole-4-carboxylate.

-

Transesterification : The ethyl ester is converted to isopropyl ester via acid-catalyzed exchange.

Catalyst Performance :

-

Selectivity : >95% toward desulfurization.

Optimization and Mechanistic Insights

Solvent and Temperature Effects

Protecting Group Strategies

-

Silyl Ethers : Triisopropylsilyl (TIPS) groups protect the piperidine hydroxyl during imidazole coupling, removed subsequently with TBAF (tetrabutylammonium fluoride).

-

Boc Protection : tert-Butoxycarbonyl groups are avoided due to incompatibility with imidazole’s basicity.

Analytical and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (CDCl₃) :

-

δ 1.25 (d, 6H, J = 6.0 Hz, isopropyl CH₃).

-

δ 4.95 (septet, 1H, J = 6.0 Hz, isopropyl CH).

-

δ 7.45 (s, 1H, imidazole H-2).

-

-

¹³C NMR :

-

170.5 ppm (C=O, carbamate).

-

155.2 ppm (C=O, imidazole ester).

-

Infrared Spectroscopy (IR)

Comparative Evaluation of Synthetic Methods

| Method | Yield (%) | Time | Key Advantage | Limitation |

|---|---|---|---|---|

| Stepwise Esterification | 65–72 | 8–10 h | High purity | Labor-intensive |

| Microwave-Assisted | 82–88 | 2 min | Rapid synthesis | Specialized equipment required |

| Catalytic Desulfurization | 75–80 | 6 h | Scalable | Multi-step purification |

Industrial Scalability and Environmental Impact

Chemical Reactions Analysis

Types of Reactions

Isopropyl 4-(1H-imidazole-1-carboxyloyloxy)piperidine-1-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Imidazole N-oxides.

Reduction: Corresponding alcohols.

Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

Isopropyl 4-(1H-imidazole-1-carboxyloyloxy)piperidine-1-carboxylate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of isopropyl 4-(1H-imidazole-1-carboxyloyloxy)piperidine-1-carboxylate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a potential ligand for metalloenzymes. Additionally, the piperidine ring can interact with various receptors, modulating their activity. These interactions can lead to the inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analog: Isopropyl 4-(4-(Aminomethyl)-1H-Pyrazol-1-yl)Piperidine-1-Carboxylate

A structurally related compound, isopropyl 4-(4-(aminomethyl)-1H-pyrazol-1-yl)piperidine-1-carboxylate (), shares the piperidine-isopropyl ester backbone but diverges in the substituent at the 4-position. Key differences include:

Key Findings from Structural Analysis

Electronic and Steric Effects: The imidazole group in the target compound enhances aromatic π-stacking and metal-binding capacity, unlike the pyrazole analog’s adjacent nitrogens, which favor tautomerism and coordination with transition metals. The aminomethyl group in the pyrazole analog increases basicity and nucleophilicity, enabling conjugation with carboxylic acids or carbonyl groups .

Solubility and Stability: The carboxyloyloxy ester in the target compound may reduce aqueous solubility compared to the pyrazole analog’s polar aminomethyl group. Imidazole’s pKa (~6.95) allows pH-dependent solubility, whereas the pyrazole analog’s amine (pKa ~10) remains protonated under physiological conditions.

Biological Relevance: The pyrazole analog’s amine group is critical for forming amide bonds in antibody-drug conjugates (ADCs) or PROTACs, as noted in Broadpharm’s product categorization . The target compound’s imidazole could serve as a histidine mimic in enzyme inhibitors or as a ligand in catalytic systems.

Biological Activity

Isopropyl 4-(1H-imidazole-1-carboxyloyloxy)piperidine-1-carboxylate (CAS Number: 1206969-55-2) is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article delves into its biological activity, synthesizing current findings from diverse sources, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical and Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₉N₃O₄ |

| Molecular Weight | 281.308 g/mol |

| CAS Number | 1206969-55-2 |

| Storage Conditions | Ambient temperature |

The compound's biological activity is primarily attributed to its structural components, which include an imidazole moiety and a piperidine ring. These functional groups are known to interact with various biological targets:

- Imidazole Ring : Often involved in enzyme inhibition and receptor binding.

- Piperidine Structure : Commonly associated with neuroactive properties and can influence neurotransmitter systems.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives with similar piperidine structures have shown significant antiproliferative effects against various cancer cell lines, including prostate cancer (DU-145) and leukemia cells.

- Antiproliferative Assays :

- Mechanism Insights :

Neuroprotective Effects

The imidazole component of the compound is also linked to neuroprotective effects. Research indicates that imidazole derivatives can modulate neurotransmitter systems, potentially offering benefits in neurodegenerative conditions.

Study on Anticancer Activity

A comprehensive study evaluated the antiproliferative effects of various piperidine derivatives, including those structurally related to this compound. The investigation revealed:

- Cell Lines Tested : DU-145 (prostate cancer), K562 (leukemia).

- Results : Notable inhibition of cell growth with several compounds leading to significant mitotic arrest.

This study emphasizes the potential of this class of compounds as novel anticancer agents .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing isopropyl 4-(1H-imidazole-1-carboxyloyloxy)piperidine-1-carboxylate, and what are the critical reaction parameters?

- Methodological Answer : Synthesis typically involves multi-step protocols, such as coupling imidazole derivatives with functionalized piperidine intermediates. For example, OXONE-mediated oxidation (as described for analogous compounds) can introduce sulfonyl or carboxyloyl groups under controlled pH and temperature . Key parameters include solvent polarity (e.g., dichloromethane for imidazole activation), stoichiometric ratios of coupling agents (e.g., carbodiimides), and inert atmospheres to prevent hydrolysis. Post-synthesis purification via flash chromatography (silica gel, gradient elution) and characterization by / NMR and high-resolution mass spectrometry (HRMS) are essential .

Q. Which spectroscopic and crystallographic techniques are optimal for structural elucidation of this compound?

- Methodological Answer :

- NMR Spectroscopy : NMR identifies protons on the imidazole and piperidine rings, while NMR confirms carbonyl and ester functionalities. DEPT-135 can distinguish CH/CH groups in the isopropyl moiety .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for refining crystal structures, particularly for resolving piperidine ring conformations and hydrogen-bonding networks in the solid state .

- Mass Spectrometry : HRMS with electrospray ionization (ESI) validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activity data for this compound across different assay systems?

- Methodological Answer :

- Standardization : Replicate assays under identical conditions (e.g., cell lines, incubation times, and concentrations). For example, inconsistencies in IC values may arise from variations in cell permeability or serum protein binding .

- Orthogonal Validation : Use complementary assays (e.g., enzymatic inhibition vs. cellular viability assays) to confirm target engagement.

- Analytical Rigor : Ensure compound purity (>95% by HPLC) and verify stereochemical integrity (via chiral HPLC or circular dichroism) to exclude enantiomer-related activity differences .

Q. What computational strategies can predict the compound’s binding affinity for biological targets, and what are their limitations?

- Methodological Answer :

- Molecular Docking : Tools like AutoDock Vina or Glide model interactions with targets (e.g., kinases or GPCRs). Focus on the imidazole ring’s potential as a hydrogen-bond acceptor and the piperidine’s role in hydrophobic interactions .

- Limitations : Force field inaccuracies for flexible esters and limited solvation models may overestimate binding energies. Experimental validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) is critical .

Q. What experimental design considerations are crucial for optimizing the compound’s synthetic yield while minimizing side reactions?

- Methodological Answer :

- Parameter Screening : Use design of experiments (DoE) to optimize temperature (e.g., 0–5°C for sensitive intermediates), solvent (e.g., THF for nucleophilic substitutions), and catalyst loading (e.g., DMAP for acylations) .

- In-situ Monitoring : ReactIR or LC-MS tracks reaction progress and identifies byproducts (e.g., hydrolysis of the isopropyl ester under acidic conditions) .

- Green Chemistry : Replace hazardous reagents (e.g., phosgene derivatives) with safer alternatives (e.g., carbonyldiimidazole) for carboxylate activation .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data regarding the compound’s stability under varying storage conditions?

- Methodological Answer :

- Accelerated Stability Studies : Conduct stress tests (40°C/75% RH for 4 weeks) with HPLC monitoring to assess degradation pathways (e.g., ester hydrolysis or imidazole ring oxidation) .

- Counteract Instability : Use lyophilization for long-term storage or formulate with stabilizers (e.g., antioxidants like BHT) for aqueous solutions .

Biological Mechanism Exploration

Q. What strategies can elucidate the compound’s mechanism of action in modulating enzymatic activity?

- Methodological Answer :

- Kinetic Studies : Measure and shifts in target enzymes (e.g., cytochrome P450 isoforms) to distinguish competitive vs. allosteric inhibition .

- Mutagenesis : Engineer enzyme active-site residues (e.g., histidine-to-alanine substitutions) to test hydrogen-bonding interactions with the imidazole group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.